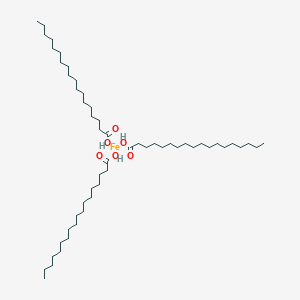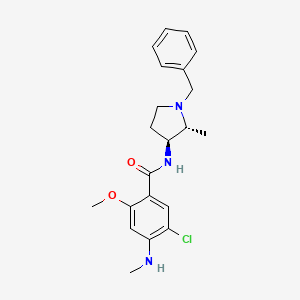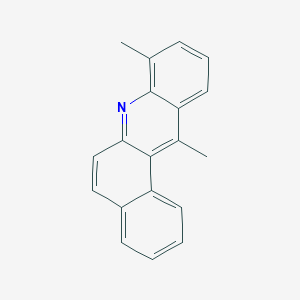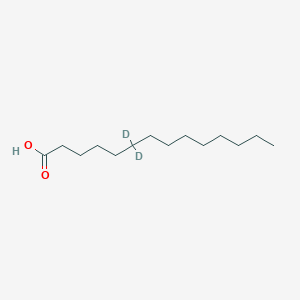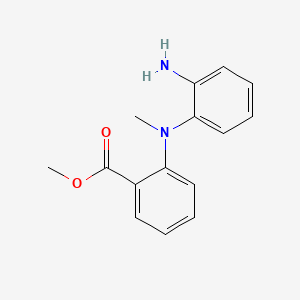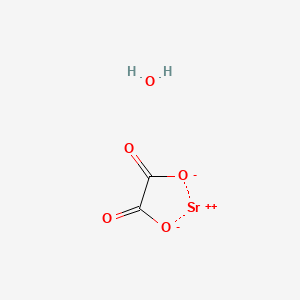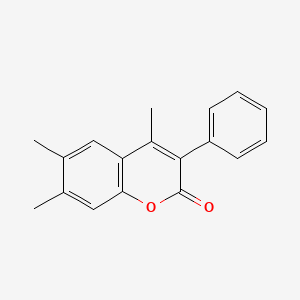![molecular formula C21H15BKN6O3S3 B13827232 Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) is a complex compound that belongs to the family of poly(pyrazolyl)borates. These compounds are known for their ability to form stable complexes with various metals, making them valuable in a range of scientific and industrial applications. The unique structure of this compound, which includes a borate core surrounded by three pyrazolato ligands with thienyl substituents, allows for versatile coordination chemistry and potential catalytic properties .
Méthodes De Préparation
The synthesis of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) typically involves the reaction of a metal borohydride with an excess of the desired pyrazole derivative. This reaction is usually carried out in the absence of solvent to avoid complications with reaction stoichiometry and to prevent the formation of unwanted by-products . The process can be summarized as follows:
Synthetic Route: The pyrazole derivative is reacted with a metal borohydride, such as potassium borohydride, under controlled conditions.
Reaction Conditions: The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production: Industrial production methods may involve scaling up the reaction in a controlled environment, ensuring safety measures are in place to handle the evolution of hydrogen gas and other potential hazards.
Analyse Des Réactions Chimiques
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized borate complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced borate species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) involves its ability to form stable complexes with metal ions. The pyrazolato ligands coordinate to the metal center, creating a stable structure that can participate in various catalytic processes. The compound’s unique structure allows for fine-tuning of the electronic and steric properties of the metal complexes, enhancing their reactivity and selectivity in catalytic reactions .
Comparaison Avec Des Composés Similaires
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) can be compared with other similar compounds, such as:
Hydrotris(1,2,4-triazolyl)borate: This compound has similar coordination properties but differs in the substituents on the pyrazolato ligands.
Hydrotris(3,5-dimethylpyrazolyl)borate: This compound features different substituents on the pyrazolato ligands, leading to variations in its reactivity and applications.
The uniqueness of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) lies in its specific thienyl substituents, which provide distinct electronic and steric properties that can be exploited in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C21H15BKN6O3S3 |
|---|---|
Poids moléculaire |
545.5 g/mol |
InChI |
InChI=1S/C21H15BN6O3S3.K/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1 |
Clé InChI |
FTVLZZABNNDWPK-UHFFFAOYSA-N |
SMILES canonique |
[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
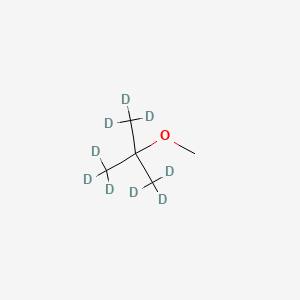




![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
